molecular formula C30H50N4O2S2 B14344118 Phenol, 2,2'-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- CAS No. 97125-00-3

Phenol, 2,2'-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis-

Cat. No.: B14344118
CAS No.: 97125-00-3
M. Wt: 562.9 g/mol
InChI Key: KCCRQRMNWRIRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- is a complex organic compound with the molecular formula C30H50N4O2S2 and a molecular weight of 562.885 . This compound is characterized by the presence of phenol groups and a long chain containing sulfur and nitrogen atoms, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- typically involves multi-step organic reactions. One common method includes the reaction of phenol derivatives with a suitable diamine and a sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common in monitoring the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, substituted phenols, and various derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2,2’-(12,13-dithia-2,9,16,23-tetraazatetracosane-1,24-diyl)bis- is unique due to its long chain containing both sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

97125-00-3

Molecular Formula

C30H50N4O2S2

Molecular Weight

562.9 g/mol

IUPAC Name

2-[[6-[2-[2-[6-[(2-hydroxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethylamino]hexylamino]methyl]phenol

InChI

InChI=1S/C30H50N4O2S2/c35-29-15-7-5-13-27(29)25-33-19-11-3-1-9-17-31-21-23-37-38-24-22-32-18-10-2-4-12-20-34-26-28-14-6-8-16-30(28)36/h5-8,13-16,31-36H,1-4,9-12,17-26H2

InChI Key

KCCRQRMNWRIRHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.